[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 889948-93-0) is a carbamate derivative featuring a piperidine ring substituted at the 3-position with a tert-butyl carbamate group and a 3-aminophenyl moiety . Its molecular formula is C₁₆H₂₅N₃O₂, with a molar mass of 291.39 g/mol. The compound combines a rigid piperidine scaffold with a polar carbamate group and an aromatic amine, making it a versatile intermediate in medicinal chemistry. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes .
Properties
CAS No. |
889948-93-0 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-7-5-9-19(11-13)14-8-4-6-12(17)10-14/h4,6,8,10,13H,5,7,9,11,17H2,1-3H3,(H,18,20) |
InChI Key |
RJQCXGLBNFUSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the amino-phenyl group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into new drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and additives.
Mechanism of Action
The mechanism of action of [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
a) [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: Not specified)
- Structure : Chloropyridinylmethyl substituent on piperidine.
- Molecular Formula : C₁₆H₂₄ClN₃O₂.
- This may reduce basicity but enhance π-stacking interactions .
b) Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 2014-58-6)
c) [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1540928-69-5)
- Structure: Aminoethyl substituent on piperidine.
- Molecular Formula : C₁₂H₂₅N₃O₂.
- Key Differences: The primary amine on the ethyl chain introduces a positively charged group at physiological pH, which could enhance binding to anionic targets (e.g., kinases) compared to the neutral aminophenyl group .
Pyrrolidine-Based Carbamates
a) [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 889948-71-4)
- Structure: Pyrrolidine core with aminomethylphenyl substituent.
- Molecular Formula : C₁₆H₂₅N₃O₂.
- Key Differences: The smaller pyrrolidine ring (5-membered vs. The aminomethyl group offers a secondary amine, which may alter pharmacokinetics .
Simplified Carbamates Without Piperidine
a) (3-Amino-phenyl)-carbamic acid tert-butyl ester (SC-25285)
- Structure: Direct carbamate linkage to 3-aminophenyl.
- Molecular Formula : C₁₁H₁₆N₂O₂.
Physicochemical and Pharmacological Comparisons
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamate group in the target compound is a common protective strategy for amines, enabling selective deprotection in multi-step syntheses (e.g., Suzuki couplings in ) .
- Biological Activity : highlights that carbamates with aromatic amines and basic substituents (e.g., piperidine) exhibit enhanced physostigmine-like activity, suggesting the target compound may interact with cholinesterases or related enzymes .
Biological Activity
[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its biological activity, synthesis, and therapeutic implications based on recent studies.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- CAS Number : 889948-93-0
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes linked to Alzheimer's disease and potential anti-cancer properties.
1. Alzheimer's Disease
The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in cholinergic neurotransmission. Inhibiting these enzymes can increase acetylcholine levels in the brain, potentially alleviating symptoms associated with Alzheimer's disease.
- Mechanism of Action : By inhibiting AChE and BChE, the compound enhances cholinergic signaling, which is often disrupted in Alzheimer's patients. Studies indicate that dual inhibition may be beneficial for treating advanced stages of the disease, where BChE activity is significantly elevated .
2. Cancer Therapy
Recent research has highlighted the compound's potential anticancer activities. It has shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells.
- Cytotoxicity Studies : The compound demonstrated better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin in specific cancer models . This suggests that the structural features of the compound may enhance its interaction with cellular targets involved in tumor progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester. Research indicates that modifications to the piperidine ring and the carbamate moiety can significantly influence biological activity.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of aromatic groups | Increased binding affinity to AChE |
| Variation in alkyl chain length | Altered lipophilicity affecting brain penetration |
| Substitution on piperidine nitrogen | Enhanced selectivity for BChE inhibition |
Case Study 1: Alzheimer’s Disease Model
In a study involving transgenic mice models of Alzheimer's, compounds similar to [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester showed significant reduction in amyloid plaque formation when administered over a period of eight weeks. This suggests a potential neuroprotective effect through modulation of cholinergic pathways .
Case Study 2: Cancer Cell Lines
In vitro studies using FaDu hypopharyngeal carcinoma cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G0/G1 phase, suggesting a mechanism that inhibits cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
